1,3-Dichloropropan-2-yl 4-[(2-fluorophenyl)amino]-4-oxobutanoate
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Overview
Description
2-Chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloromethyl group, a fluoroaniline moiety, and a butanoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate typically involves multiple steps:
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Formation of the Chloromethyl Intermediate: : The initial step often involves the chlorination of an appropriate precursor to introduce the chloromethyl group. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
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Coupling with Fluoroaniline: : The chloromethyl intermediate is then reacted with 2-fluoroaniline. This step usually requires a base such as triethylamine to facilitate the nucleophilic substitution reaction, forming the fluoroanilino derivative.
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Esterification: : The final step involves the esterification of the fluoroanilino derivative with a suitable butanoic acid derivative. This can be carried out using standard esterification reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloromethyl group is highly reactive towards nucleophiles, allowing for substitution reactions with amines, thiols, or other nucleophiles.
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Oxidation and Reduction: : The compound can be oxidized or reduced under appropriate conditions. For example, the fluoroanilino moiety can undergo oxidation to form quinone derivatives.
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Hydrolysis: : The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Quinone derivatives or other oxidized forms.
Hydrolysis Products: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its structural similarity to various biological substrates.
Medicine
The compound’s potential medicinal applications include its use as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluoroanilino moiety can enhance binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(chloromethyl)ethyl 4-(2-chloroanilino)-4-oxobutanoate: Similar structure but with a chloroaniline instead of fluoroaniline.
2-Chloro-1-(chloromethyl)ethyl 4-(2-bromoanilino)-4-oxobutanoate: Contains a bromoaniline moiety.
2-Chloro-1-(chloromethyl)ethyl 4-(2-methoxyanilino)-4-oxobutanoate: Features a methoxyaniline group.
Uniqueness
The presence of the fluoroaniline moiety in 2-chloro-1-(chloromethyl)ethyl 4-(2-fluoroanilino)-4-oxobutanoate imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its chloro, bromo, or methoxy analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Properties
Molecular Formula |
C13H14Cl2FNO3 |
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Molecular Weight |
322.16 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl 4-(2-fluoroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H14Cl2FNO3/c14-7-9(8-15)20-13(19)6-5-12(18)17-11-4-2-1-3-10(11)16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
MPIUKBHHTSCQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)OC(CCl)CCl)F |
Origin of Product |
United States |
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